3-(4-fluorophenyl)-6-methyl-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-5-phenylisoxazole
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones
Uniqueness
3-(4-FLUOROPHENYL)-N~4~-[3-(5-ISOXAZOLYL)PHENYL]-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C23H15FN4O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-N-[3-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H15FN4O3/c1-13-11-18(20-21(28-31-23(20)26-13)14-5-7-16(24)8-6-14)22(29)27-17-4-2-3-15(12-17)19-9-10-25-30-19/h2-12H,1H3,(H,27,29) |
InChI Key |
FEWHNVWYOLPMET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C5=CC=NO5 |
Origin of Product |
United States |
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